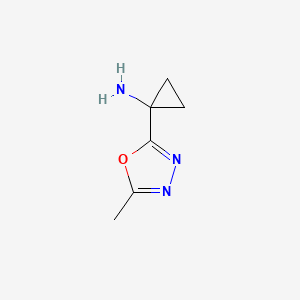![molecular formula C17H11ClN4O4 B15217223 Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]- CAS No. 647853-09-6](/img/structure/B15217223.png)
Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a nitro group, and a pyrazin-2-yloxy moiety attached to a benzamide core. It is often studied for its potential biological activities and its role as a chemical reagent in various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The pyrazin-2-yloxy group is attached to the benzene ring through a coupling reaction, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazin-2-yloxy moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2-amino-5-chloro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives at the pyrazin-2-yloxy moiety.
Scientific Research Applications
2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitro-N-(4-pyridyl)benzamide: Similar structure but with a pyridyl group instead of a pyrazin-2-yloxy group.
2-Chloro-5-nitro-N-phenylbenzamide: Lacks the pyrazin-2-yloxy group, making it less complex.
2-Chloro-5-nitro-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a pyrazin-2-yloxy group.
Uniqueness
2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide is unique due to the presence of the pyrazin-2-yloxy moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds lacking this group.
Properties
CAS No. |
647853-09-6 |
|---|---|
Molecular Formula |
C17H11ClN4O4 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-(4-pyrazin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C17H11ClN4O4/c18-15-6-3-12(22(24)25)9-14(15)17(23)21-11-1-4-13(5-2-11)26-16-10-19-7-8-20-16/h1-10H,(H,21,23) |
InChI Key |
DZHLQXNUWHQGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


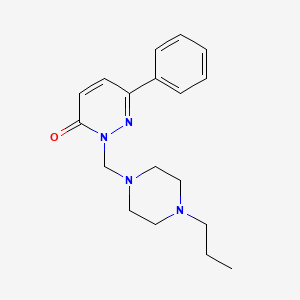
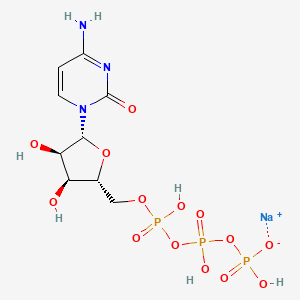

![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)

![4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217172.png)


![6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine](/img/structure/B15217189.png)
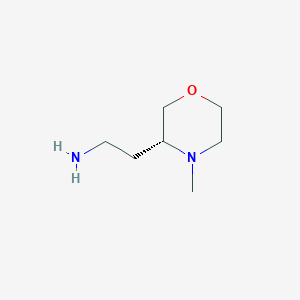
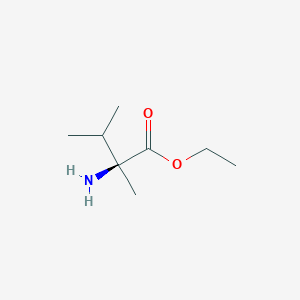
![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)

